molecular formula C8H7ClF3N B15130586 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine

2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine

Cat. No.: B15130586
M. Wt: 209.59 g/mol
InChI Key: CIZLHQAVAAYFGB-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with three distinct functional groups: a chloromethyl (-CH2Cl) group at position 2, a methyl (-CH3) group at position 4, and a trifluoromethyl (-CF3) group at position 5. This combination of electron-withdrawing (Cl, CF3) and electron-donating (CH3) substituents confers unique physicochemical properties, including enhanced thermal stability, lipophilicity, and reactivity at the chloromethyl site. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where its trifluoromethyl group improves metabolic stability, and the chloromethyl group enables further functionalization via nucleophilic substitution .

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(chloromethyl)-4-methyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c1-5-2-6(3-9)13-4-7(5)8(10,11)12/h2,4H,3H2,1H3

InChI Key

CIZLHQAVAAYFGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as chlorination, fluorination, and purification to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine can be contextualized by comparing it with analogous pyridine derivatives. Below is a detailed analysis:

Structural Analogues from Biopharmacule Speciality Chemicals

The Biopharmacule catalog () lists several pyridine derivatives with overlapping substituents. Key comparisons include:

Compound Substituents Key Differences
2-Chloro-5-(trifluoromethyl)pyridine (BP 9008) 2-Cl, 5-CF3, no 4-CH3 Lacks the 4-methyl group, reducing steric hindrance and lipophilicity.
4-Chloro-5-fluoro-2-methylpyridine () 2-CH3, 4-Cl, 5-F Replaces CF3 with F (less electron-withdrawing) and Cl at position 4 (vs. CH3).
2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (BP 9010) 2-Cl, 5-CF3, 3-COOH Carboxylic acid group introduces acidity and hydrogen-bonding capability.
  • Lipophilicity : The 4-methyl group increases logP compared to BP 9008, enhancing membrane permeability in drug design .
  • Electron Effects : The trifluoromethyl group (-CF3) in the target compound is more electron-withdrawing than fluorine (-F) in 4-chloro-5-fluoro-2-methylpyridine, directing electrophilic reactions to specific ring positions .

Biological Activity

2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine is a specialized organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features. The presence of a chloromethyl group, a methyl group, and a trifluoromethyl group enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Chloromethyl group : Enhances reactivity and potential for nucleophilic substitution.
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability, aiding in membrane penetration.

These structural features contribute to its significant biological activity, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition capabilities. It has been shown to interact with various enzymes critical in metabolic pathways, potentially leading to the modulation of their activity.

  • Mechanism of Action :
    • The compound can form covalent bonds with nucleophilic residues in proteins, altering enzyme function.
    • Its lipophilicity allows effective penetration of biological membranes, enhancing its therapeutic potential.
  • Case Studies :
    • Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on bacterial topoisomerases, which are essential for DNA replication in bacteria. For instance, compounds derived from similar structures have shown IC50 values below 100 nM against DNA gyrase from E. coli .

Antimicrobial Activity

The compound's structural characteristics suggest potential applications as an antimicrobial agent. Its interaction with bacterial enzymes could inhibit the growth of various pathogens.

  • Broad-Spectrum Activity :
    • Preliminary studies indicate that compounds similar to this compound have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
    • The presence of the trifluoromethyl group is believed to enhance the potency of these compounds.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution Reactions : Utilizing chlorinated pyridine derivatives.
  • Trifluoromethylation Techniques : Employing reagents such as trifluoromethanesulfonic acid or trifluoromethylsilane to introduce the trifluoromethyl group.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameKey FeaturesBiological Activity
2-(Trifluoromethyl)pyridineLacks chloromethyl group; different reactivityModerate antimicrobial properties
5-(Chloromethyl)pyridineContains chloromethyl but lacks trifluoromethylLimited enzyme inhibition
5-(Bromomethyl)-2-(trifluoromethyl)pyridineContains bromine instead of chlorineDifferent reactivity in substitution
2-Chloro-5-trifluoromethylpyridineSimilar structure but different position of substituentsVaries in biological activity

Q & A

Q. What are the standard synthetic routes for 2-chloromethyl-4-methyl-5-trifluoromethyl-pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via regioselective halogenation of trifluoromethylpyridine precursors. A common method involves chloromethylation of 4-methyl-5-trifluoromethyl-pyridine using chlorinating agents (e.g., Cl2 or SOCl2) under controlled temperatures (80–120°C) . Yields depend on solvent choice (e.g., DMF vs. THF) and stoichiometry of the chlorinating agent. For example, excess Cl2 may lead to over-chlorination, reducing selectivity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • <sup>19</sup>F NMR : Critical for confirming the trifluoromethyl group (-CF3) at C5, typically appearing as a singlet near δ -60 ppm .
  • GC-MS : Used to verify molecular ion peaks (m/z ≈ 195–196) and fragmentation patterns, distinguishing it from isomers like 3-chloro derivatives .
  • XRD : Resolves crystallographic ambiguity in substituted pyridines, particularly for confirming the chloromethyl group’s position .

Q. What safety protocols are recommended for handling this compound?

  • PPE : N95 masks, gloves, and eyeshields are mandatory due to its WGK 3 classification (highly hazardous to water) .
  • Storage : Keep in airtight containers at ≤25°C to prevent degradation or hydrolysis of the chloromethyl group .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent toxic gas release .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in further functionalization?

The chloromethyl (-CH2Cl) group at C2 acts as a leaving group , enabling nucleophilic substitutions (e.g., with amines or thiols) . Regioselectivity is governed by electronic effects: the electron-withdrawing -CF3 group at C5 deactivates the pyridine ring, directing substitutions to C2 or C4. For example, Suzuki-Miyaura coupling at C4 requires Pd catalysts with bulky ligands (e.g., SPhos) to overcome steric hindrance from the methyl group .

Q. What contradictions exist in reported physicochemical properties, and how can they be resolved?

Discrepancies in boiling points (e.g., 113°C vs. 167°C) arise from measurement methods (closed vs. open cup) and purity levels . To resolve this:

  • Use differential scanning calorimetry (DSC) for precise melting/boiling point determination.
  • Cross-validate with computational models (e.g., COSMO-RS) to account for solvent effects .

Q. What strategies optimize catalytic coupling reactions involving this compound?

Reaction Type Catalyst Conditions Yield Reference
Suzuki-MiyauraPd(OAc)2/SPhos90°C, DMF/H2O75–85%
Buchwald-HartwigCuI/1,10-phen120°C, toluene60–70%
Key factors:
  • Solvent polarity : Polar aprotic solvents (DMF) enhance Pd-catalyzed couplings.
  • Additives : K3PO4 improves base sensitivity for aryl halide partners .

Q. How can computational modeling predict bioactivity or material properties?

  • DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites. For example, the -CF3 group at C5 reduces electron density at C4, favoring electrophilic attacks .
  • Molecular docking : Screen interactions with biological targets (e.g., PPAR receptors) to guide medicinal chemistry applications .

Q. What are the challenges in analyzing degradation products, and how are they addressed?

Hydrolysis of the chloromethyl group generates 2-hydroxymethyl-4-methyl-5-trifluoromethyl-pyridine , detectable via LC-MS/MS. Challenges include:

  • Matrix interference in biological samples: Use SPE (solid-phase extraction) with C18 cartridges for purification .
  • Isomer discrimination : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers .

Methodological Considerations

  • Contradiction Management : When conflicting data arise (e.g., reaction yields), replicate experiments under standardized conditions (controlled humidity, inert atmosphere) .
  • Safety vs. Reactivity : Balance reaction temperature and chlorinating agent strength to avoid hazardous byproducts (e.g., HCl gas) .

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